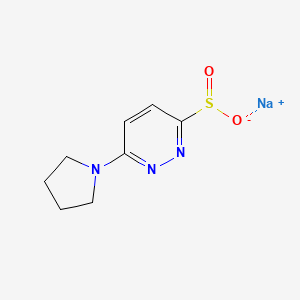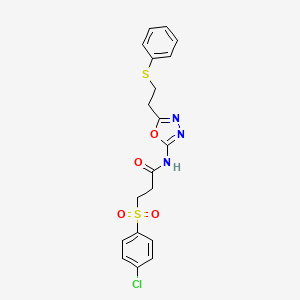
Diethyl 3-(trifluoromethyl)benzylphosphonate
Vue d'ensemble
Description
Diethyl 3-(trifluoromethyl)benzylphosphonate, also known as {[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid diethyl ester, is an organophosphorus compound with the molecular formula C12H16F3O3P and a molecular weight of 296.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzylphosphonate moiety, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(trifluoromethyl)benzylphosphonate typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions and inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
3-(Trifluoromethyl)benzyl chloride+Diethyl phosphiteBaseDiethyl 3-(trifluoromethyl)benzylphosphonate
The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-(trifluoromethyl)benzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine oxides or phosphines.
Substitution: Formation of benzyl-substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Diethyl 3-(trifluoromethyl)benzylphosphonate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of diethyl 3-(trifluoromethyl)benzylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The phosphonate group can mimic phosphate esters, enabling the compound to act as an enzyme inhibitor or substrate analog in biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 4-fluorobenzylphosphonate
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (3-bromopropyl)phosphonate
- Diethyl (methylthiomethyl)phosphonate
Uniqueness
Diethyl 3-(trifluoromethyl)benzylphosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the design of bioactive molecules and specialty chemicals.
Propriétés
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-6-5-7-11(8-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRANUXHJUGOHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006532.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B3006535.png)
![4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3006536.png)
![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B3006537.png)
![2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3006539.png)


![3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3006544.png)
![N-[2-Chloro-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-3-[(4-cyanobenzoyl)amino]-2-fluorobenzamide](/img/structure/B3006545.png)
![1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene](/img/structure/B3006546.png)



